Product packaging for 8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate(Cat. No.:CAS No. 72571-82-5)

8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate

Cat. No.: B122400
CAS No.: 72571-82-5
M. Wt: 321.33 g/mol
InChI Key: DCICOOFVSPQROY-UHFFFAOYSA-N
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Description

Historical Positioning and Academic Significance within Quinolone Antibiotics Research

Pipemidic acid, introduced in 1979, is a first-generation quinolone antibiotic belonging to the pyridopyrimidine class. wikipedia.orgnih.gov It emerged from research aimed at improving upon earlier compounds like nalidixic acid. nih.govnih.gov The key structural modification, the addition of a piperazinyl group at position 7 of the core structure, led to improved activity against Gram-negative bacteria. mdpi.com

Historically, research on pipemidic acid trihydrate was pivotal in understanding the structure-activity relationships within the quinolone class. smolecule.com Studies demonstrated its efficacy against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. nih.govmedchemexpress.com Its potency was generally found to be greater than that of piromidic acid and nalidixic acid. nih.gove-lactancia.org This enhanced activity established the importance of the piperazinyl substituent, a feature that would be incorporated into many subsequent and more potent fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). mdpi.com

The mechanism of action of pipemidic acid involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.govsmolecule.commedchemexpress.com This mode of action, typical of quinolones, disrupts bacterial cell division and leads to cell death. smolecule.compatsnap.com Research into how bacteria develop resistance to pipemidic acid has also contributed to the broader understanding of antibiotic resistance mechanisms. smolecule.com

Table 1: Antibacterial Activity of Pipemidic Acid and its Derivatives

Bacterium Pipemidic Acid Derivative MIC (µg/ml)
Proteus mirabilis ATCC 12453 0.98–7.81
Salmonella typhimurium ATCC 14028 0.98–7.81
Escherichia coli ATCC 25922 0.98–3.91

This table displays the Minimum Inhibitory Concentration (MIC) of new pipemidic acid derivatives against various Gram-negative bacteria. The antibacterial activity of these derivatives was found to be significantly better in many cases than control substances including pipemidic acid itself. nih.gov

Role as a Foundational Compound for Novel Antimicrobial Development

The structural framework of pipemidic acid has served as a scaffold for the synthesis of new and more potent antimicrobial agents. smolecule.com Researchers have focused on modifying its structure to enhance its antibacterial spectrum and overcome resistance. nih.gov

One area of research involves the synthesis of new derivatives through reactions like the Mannich reaction, which combines pipemidic acid with other chemical entities such as 1,2,4-triazole-3-thiones. nih.gov These modifications have led to hybrid compounds with significantly enhanced antimicrobial activity, in some cases far exceeding that of the parent compound and other control antibiotics like nitrofurantoin, cefuroxime, and ampicillin. nih.gov

Furthermore, research has explored the creation of multicomponent crystals of pipemidic acid with various organic acids to improve its physicochemical properties, such as solubility. acs.org For instance, forming salts with salicylic (B10762653) acid and gentian acid has been shown to dramatically increase its solubility. acs.org Another innovative approach has been the inclusion of pipemidic acid in cyclodextrins, which has been shown to improve its solubility and enhance its antibacterial and even potential anticancer activities. nih.govmdpi.com These studies highlight the ongoing utility of pipemidic acid as a starting point for developing new therapeutic agents with improved characteristics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N5O4 B122400 8-Ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate CAS No. 72571-82-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72571-82-5

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate

InChI

InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2

InChI Key

DCICOOFVSPQROY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O

Other CAS No.

72571-82-5

Pictograms

Irritant; Health Hazard

Synonyms

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Traditional Organic Synthesis Pathways for Pipemidic Acid

The synthesis of pipemidic acid, a member of the pyridopyrimidine class of antibacterials, traditionally relies on methods developed for analogous quinolone structures. One of the most common and established synthetic routes for the quinolone ring system is the Gould-Jacobs reaction. ekb.egresearchgate.net This reaction serves as a foundational method for creating the core heterocyclic structure of many related compounds. nih.gov

The general sequence of the Gould-Jacobs reaction involves several key steps:

Condensation: The process begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the amine nitrogen on the ester, leading to the substitution of the ethoxy group. ekb.egwikipedia.org

Cyclization: The resulting intermediate undergoes a thermal 6-electron cyclization. This intramolecular reaction forms the fused pyridine ring, yielding a 4-hydroxy-3-carboalkoxyquinoline derivative. wikipedia.org

Saponification and Decarboxylation: The ester group is then typically hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521), followed by a decarboxylation step, often induced by heat, to yield the final quinolone core. wikipedia.org

While specific procedural details for pipemidic acid's pyridopyrimidine core can vary, this classical pathway illustrates the fundamental approach to constructing the foundational scaffold of this class of compounds.

Contemporary Mechanochemical Synthesis Approaches

In a shift towards more sustainable and efficient synthetic methods, mechanochemistry has emerged as a powerful tool for producing new forms of pipemidic acid. bayer.com This contemporary approach utilizes mechanical force, such as milling or grinding, to initiate chemical reactions, often in the absence of bulk solvents.

Mechanochemical synthesis has been successfully employed to generate novel solid forms of pipemidic acid, including:

Molecular Salts: By milling pipemidic acid with coformers like glycolic acid, oxalic acid, and (R)- or (S)-camphorsulfonic acids, new molecular salts have been produced. bayer.com

Metal Complexes and MOFs: The technique has also proven effective for the rapid and high-yield synthesis of metal-organic frameworks (MOFs), such as a previously reported silver-pipemidic acid MOF and a new copper(II) complex. bayer.com

This solvent-free method aligns with the principles of green chemistry and offers an alternative pathway to new crystalline forms that may possess different physicochemical properties compared to the original drug molecule. bayer.com

Strategies for Novel Pipemidic Acid Derivative Synthesis

To broaden its utility and address challenges like antimicrobial resistance, significant research has focused on the chemical derivatization of pipemidic acid. These strategies primarily involve modifications at the piperazinyl moiety to introduce new functionalities and create hybrid molecules.

Mannich Reaction-Based Derivatization

The Mannich reaction is a prominent method for synthesizing new pipemidic acid derivatives. ekb.egresearchgate.net This aminomethylation reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde and a secondary amine, in this case, the piperazine (B1678402) ring of pipemidic acid.

A notable application involves reacting pipemidic acid with formaldehyde and various 4,5-disubstituted 1,2,4-triazole-3-thiones. ekb.eg The process typically involves dissolving the triazole-thione in ethanol, followed by the addition of formaldehyde and pipemidic acid. The mixture is stirred, and the resulting Mannich base derivative precipitates upon the addition of water. ekb.eg This strategy has produced a range of novel compounds with significant antibacterial activity. ekb.egresearchgate.net

Integration of Heterocyclic Scaffolds (e.g., Triazoles, Thiadiazoles)

The integration of other bioactive heterocyclic scaffolds into the pipemidic acid structure is a key strategy for creating hybrid molecules with potentially enhanced biological activity. ekb.eg The 1,2,4-triazole and 1,3,4-thiadiazole rings are of particular interest due to their known broad spectrum of biological activities. ekb.eg

The synthesis of these hybrid compounds is often achieved through the Mannich reaction described previously, where a 1,2,4-triazole-3-thione derivative is covalently linked to the piperazinyl nitrogen of pipemidic acid via a methylene bridge. ekb.egresearchgate.net This approach leverages the established pharmacological profiles of both the quinolone and the triazole moieties to create a single, multifunctional molecule. ekb.eg

(Benzoylamino)methyl Modifications of Piperazinyl Moiety

Another successful derivatization strategy involves the (benzoylamino)methyl modification of the piperazinyl ring. This method targets the hydrogen atom at the N-4 position of the piperazine group for substitution. nih.gov

The synthesis involves a nucleophilic substitution reaction where pipemidic acid is treated with a pre-synthesized (benzamidomethyl) triethylammonium chloride derivative. The reaction is conducted in a solvent like dimethylformamide (DMF) under alkaline conditions, facilitated by the addition of triethylamine. nih.gov This approach has been used to synthesize novel derivatives with yields ranging from 82% to 96.4%, which are being explored as promising antimicrobial agents. nih.gov

Advanced Characterization Techniques for Synthesized Compounds and Complexes

The structural confirmation and purity assessment of newly synthesized pipemidic acid derivatives and complexes are accomplished using a suite of advanced analytical techniques. These methods provide detailed information about molecular structure, composition, and purity.

Technique Purpose and Information Obtained Source
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. 1D techniques (¹H, ¹³C) identify types and numbers of atoms, while 2D techniques (COSY, HMQC, HMBC) reveal connectivity between atoms. nih.gov
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-resolution techniques like ESI-MS are used for precise mass determination. nih.gov
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.govmdpi.com
Elemental Analysis Determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a compound, used to confirm the empirical formula. mdpi.com
UV-Visible Spectroscopy Analyzes the electronic transitions within a molecule. Shifts in absorption maxima (bathochromic or hypsochromic) can confirm complexation between pipemidic acid and metal ions. mdpi.com
Conductance Measurements Measures the molar conductivity of complexes in solution to understand their electrolytic nature. mdpi.com
Atomic Absorption Spectroscopy Used to determine the concentration of specific metal elements in the synthesized metal complexes. mdpi.com
Thermal Analysis (TG/DTG) Studies the thermal stability of compounds and can be used to determine the presence and nature of water molecules (hydrated vs. coordinated) in complexes.

These characterization methods are essential for unequivocally confirming the identity and structure of the novel pipemidic acid derivatives and ensuring their purity for further studies. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. emerypharma.com For Pipemidic Acid, ¹H-NMR spectroscopy is used to confirm the presence and connectivity of its proton-containing functional groups.

Research findings have identified characteristic chemical shifts for the protons of the ethyl group in the standard spectra of pipemidic acid at 1.34 ppm and 2.47 ppm. researchgate.net Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), can further confirm the coupling between these protons and help assign other protons within the complex molecular framework. emerypharma.com These experiments are crucial for verifying the integrity of the core structure of the molecule.

Table 1: ¹H-NMR Data for Pipemidic Acid
Chemical Shift (ppm)Assignment
1.34Ethyl group protons
2.47Ethyl group protons

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, producing a unique spectral fingerprint that corresponds to the vibrational modes of its chemical bonds. specac.com This technique is highly effective for identifying the functional groups present in a molecule. The mid-IR range, typically 4000–400 cm⁻¹, is commonly used for this purpose. specac.com

The FTIR spectrum of Pipemidic Acid (PMA) displays several characteristic absorption bands that confirm its molecular structure. researchgate.netresearchgate.net A moderate absorption peak observed around 3460 cm⁻¹ is attributed to O-H stretching, which is expected in the trihydrate form. researchgate.netresearchgate.net The spectrum also shows distinct peaks for the two carbonyl groups: a moderate peak at 1620 cm⁻¹ corresponding to the carboxylic acid carbonyl (C=O) stretching, and a band at 1640 cm⁻¹ for the ring ketone group. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Peaks for Pipemidic Acid
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3460O-H StretchingHydroxyl / Water researchgate.netresearchgate.net
1640C=O StretchingRing Ketone researchgate.netresearchgate.net
1620C=O StretchingCarboxylic Acid researchgate.netresearchgate.net

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. It provides an accurate mass measurement, which is critical for confirming the identity of a substance. nih.gov For Pipemidic Acid Trihydrate, HRMS data confirms its elemental composition. The accurate mass has been determined to be 357.1648. lgcstandards.comlgcstandards.comlgcstandards.com This experimental value corresponds to the theoretical mass of the molecular formula C₁₄H₁₇N₅O₃·3H₂O, providing strong evidence for the compound's identity. lgcstandards.com

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, offering a fundamental check of its purity and empirical formula. This technique is often performed using automated analyzers, such as a Perkin Elmer CHN 2400. mdpi.com The molecular formula for Pipemidic Acid Trihydrate is C₁₄H₂₃N₅O₆, with a molecular weight of 357.36 g/mol . lgcstandards.comnih.govnacchemical.com The theoretical elemental composition can be calculated from this formula and compared against experimental values to verify the compound's identity and hydration state.

Table 3: Elemental Composition of Pipemidic Acid Trihydrate
ElementTheoretical Percentage (%)
Carbon (C)47.03
Hydrogen (H)6.48
Nitrogen (N)19.59

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.commdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While obtaining a single crystal suitable for SCXRD can be challenging, the resulting data is unparalleled in its detail. nih.gov

For a molecular salt of Pipemidic Acid, SCXRD analysis has been successfully employed to determine its three-dimensional structure. researchgate.net The study revealed a wave-like hydrogen bonding network that directs the 3D layered packing of the molecules, which was suggested to be responsible for the improved solubility of the salt form. researchgate.net This highlights the power of SCXRD in understanding the solid-state properties of pharmaceutical compounds.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. americanpharmaceuticalreview.com It generates a unique diffraction pattern, often considered a "fingerprint," for a specific crystalline phase. americanpharmaceuticalreview.com PXRD is invaluable in pharmaceutical development for identifying different polymorphic forms, confirming phase purity, and assessing the stability of drug compounds. mdpi.com More than 90% of pharmaceutical compounds are known to exist in more than one solid form or phase. mdpi.com A PXRD pattern can be compared to a database of known patterns or to a pattern calculated from SCXRD data to identify the phases present in a sample. mdpi.com

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. mdpi.com For a hydrated compound like Pipemidic Acid Trihydrate, TGA is particularly useful for quantifying the water content by observing the mass loss upon heating and determining the thermal stability and decomposition profile of the compound. mdpi.comresearchgate.net The analysis can reveal distinct stages of mass loss, such as dehydration followed by decomposition at higher temperatures. mdpi.com

Hirshfeld Surface Analysis in Crystal Structure Characterization

Hirshfeld surface analysis has emerged as a powerful tool for the qualitative and quantitative investigation of intermolecular interactions within a crystal lattice. This method provides a visual and statistical overview of the close contacts that govern the supramolecular architecture of crystalline solids, such as pipemidic acid trihydrate. By mapping the electron distribution of a molecule within a crystal, Hirshfeld surface analysis offers insights into the nature and relative significance of various non-covalent interactions.

The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding pro-crystal. The resulting three-dimensional Hirshfeld surface is color-mapped to visualize different properties, most commonly the normalized contact distance (dnorm). The dnorm value is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate close contacts with neighboring molecules, which are often associated with hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

A significant extension of this analysis is the generation of two-dimensional fingerprint plots. crystalexplorer.net These plots summarize the distribution of (di, de) pairs across the entire Hirshfeld surface, providing a quantitative "fingerprint" of the intermolecular interactions. crystalexplorer.net Each point on the plot corresponds to a specific point on the Hirshfeld surface, and the color of the points reflects the relative frequency of that particular (di, de) combination. crystalexplorer.net

The breakdown of these interactions can be summarized in a data table, illustrating the percentage of the Hirshfeld surface area corresponding to each type of intermolecular contact. While specific percentages for pipemidic acid trihydrate are not available in the cited literature, the following table, based on the findings for the pipemidic acid molecular salt, provides an illustrative example of the kind of data generated from such an analysis.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H45.0
O···H / H···O30.5
C···H / H···C20.2
N···H / H···N3.5
Other0.8

The analysis of the fingerprint plots provides further detail. For instance, the O···H/H···O interactions, which are characteristic of hydrogen bonding, typically appear as distinct "spikes" in the fingerprint plot. The H···H contacts generally form the largest contribution, appearing as a large, diffuse region in the middle of the plot, indicative of van der Waals forces. The C···H/H···C contacts, representing weaker C-H···π or other van der Waals interactions, manifest as "wings" on the sides of the main plot.

Through the combined use of Hirshfeld surfaces and 2D fingerprint plots, researchers can gain a comprehensive understanding of the packing motifs and stabilizing forces within the crystal structure of complex molecules like pipemidic acid trihydrate. This knowledge is fundamental for crystal engineering, polymorph screening, and understanding the physicochemical properties of the solid state.

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into the DNA helix. This process is vital for relieving torsional stress during DNA replication and transcription. Pipemidic acid's inhibitory action on DNA gyrase is a cornerstone of its antimicrobial effect.

Pipemidic acid specifically targets the A subunit of the DNA gyrase enzyme patsnap.com. This binding interaction is fundamental to the drug's mechanism of action, as it directly interferes with the enzyme's catalytic activity. The DNA gyrase enzyme is a tetramer composed of two A and two B subunits (A2B2). The A subunits are responsible for the DNA breakage and reunion activity, while the B subunits handle ATP hydrolysis, which powers the supercoiling process. By binding to the GyrA subunit, pipemidic acid effectively stalls this intricate molecular machine patsnap.com. Resistance to quinolones like pipemidic acid has been linked to modifications in the A subunit of DNA gyrase, further highlighting the importance of this specific interaction.

The binding of pipemidic acid to the DNA gyrase A subunit inhibits the enzyme's ATPase activity, which is essential for the energy-dependent process of DNA supercoiling patsnap.com. This inhibition prevents the relaxation of positive supercoils and the introduction of negative supercoils, leading to a disruption of the proper DNA topology required for replication. The advancement of the replication fork is consequently halted, bringing DNA synthesis to a standstill patsnap.com. This disruption of DNA supercoiling is a key factor in the bactericidal action of pipemidic acid.

The following table summarizes the inhibitory concentrations of pipemidic acid against DNA gyrase in different bacterial species.

Bacterial SpeciesIC50 (µg/mL)IC50 (µM)
Escherichia coli473 nih.gov
Mycobacterium tuberculosis>1000 nih.gov

Table 1: Inhibitory Concentration (IC50) of Pipemidic Acid Against Bacterial DNA Gyrase

Inhibition of Bacterial Topoisomerase IV

In addition to its potent inhibition of DNA gyrase, pipemidic acid also targets bacterial topoisomerase IV patsnap.com. This enzyme, another type II topoisomerase, plays a critical role in the segregation of newly replicated daughter chromosomes. Following DNA replication, the two circular daughter DNA molecules are often interlinked, or catenated. Topoisomerase IV is responsible for decatenating these chromosomes, allowing them to be properly partitioned into the daughter cells during cell division.

By inhibiting topoisomerase IV, pipemidic acid prevents the separation of these interlinked daughter DNA molecules patsnap.com. This failure to segregate the chromosomes effectively blocks the completion of cell division, contributing significantly to the bactericidal effects of the drug.

Elucidation of Bactericidal Effects on Bacterial Cell Division and Growth

The dual inhibition of DNA gyrase and topoisomerase IV by pipemidic acid culminates in potent bactericidal activity, leading to a halt in bacterial cell division and ultimately, cell death patsnap.com. The disruption of DNA replication and chromosome segregation triggers a cascade of events that are lethal to the bacterium.

Research has demonstrated that pipemidic acid's action is bactericidal at concentrations above the minimal inhibitory concentration (MIC) nih.gov. For instance, against Escherichia coli, bactericidal activity has been observed at a concentration of 1.56 µg/mL.

One of the observable effects of pipemidic acid on bacterial cells is the induction of filamentation, or cell elongation. Studies have shown that even at sub-inhibitory concentrations, pipemidic acid can cause a substantial elongation of E. coli cells. This phenomenon is indicative of the inhibition of cell division processes, as the cells continue to grow in length but are unable to divide.

The following table outlines the bactericidal concentrations of pipemidic acid against various bacterial strains.

Bacterial StrainBactericidal Concentration (µg/mL)
Escherichia coli1.56

Table 2: Bactericidal Concentration of Pipemidic Acid

Preclinical Antimicrobial and Pharmacokinetic Research

In Vitro Antimicrobial Spectrum and Potency Research

Pipemidic acid has demonstrated a broad spectrum of in vitro activity, particularly against Gram-negative bacteria, and also exhibits activity against select Gram-positive organisms. nih.govnih.gov Its potency is generally reported to be greater than that of piromidic acid and nalidixic acid. nih.gov

Pipemidic acid is notably active against a variety of Gram-negative bacteria. nih.govnih.gov Research has shown its effectiveness against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govasm.org A significant feature of its antimicrobial profile is its activity against Pseudomonas aeruginosa, a pathogen often resistant to other agents. nih.govnih.gov

While its primary spectrum lies within Gram-negative bacteria, pipemidic acid also demonstrates activity against certain Gram-positive organisms, including Staphylococcus aureus. nih.govnih.gov

The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have established MIC values for pipemidic acid against various bacterial strains. For instance, the MIC of pure pipemidic acid against E. coli has been reported to be 1.56 µg/mL. jmcs.org.mx Other research has documented a range of MICs for different derivatives and strains, with values for new pipemidic acid derivatives against Escherichia coli ATCC 25922 ranging from 0.98–3.91 µg/ml, and against Proteus mirabilis ATCC 12453 from 0.98–7.81 µg/ml. researchgate.net For Staphylococcus aureus ATCC 6538, the MIC for pipemidic acid was reported as 62.5 µg/ml, while some of its derivatives showed enhanced activity with MICs as low as 15.62 µg/ml. nih.gov

Table 1: Reported Minimal Inhibitory Concentration (MIC) Ranges for Pipemidic Acid and its Derivatives

Organism Strain MIC Range (µg/mL)
Escherichia coli ATCC 25922 0.98–3.91 researchgate.net
Escherichia coli - 1.56 jmcs.org.mx
Klebsiella pneumoniae PCI-602 1.56 toku-e.com
Proteus mirabilis ATCC 12453 0.98–7.81 researchgate.net
Pseudomonas aeruginosa - Active nih.govnih.gov
Staphylococcus aureus ATCC 6538 62.5 nih.gov

The in vitro susceptibility of bacteria to pipemidic acid is commonly determined using standardized laboratory techniques such as agar (B569324) dilution and disk diffusion. asm.org

The agar dilution method involves incorporating varying concentrations of pipemidic acid into an agar medium, which is then inoculated with the test organism. This method allows for the direct determination of the MIC.

The disk diffusion method , also known as the Kirby-Bauer test, utilizes paper disks impregnated with a specific concentration of pipemidic acid placed on an agar plate swabbed with the test bacterium. The extent of the zone of growth inhibition around the disk correlates with the susceptibility of the organism to the drug.

The antibacterial activity of pipemidic acid can be influenced by several experimental conditions. Research has shown that its activity is subject to the influence of the inoculum size, with a significant increase in MIC values observed when larger inocula are used. nih.govasm.org However, the in vitro activity of pipemidic acid is reported to be scarcely affected by the presence of horse serum or changes in the pH of the medium. asm.org

Preclinical Efficacy Studies in Experimental Infection Models

Pipemidic acid has demonstrated significant therapeutic activity in various preclinical infection models in mice. nih.govnih.gov When administered orally, it has shown efficacy in treating both widely disseminated (systemic) and localized infections caused by Staphylococcus aureus and a range of Gram-negative bacilli. nih.govnih.gov

In models of systemic infections, pipemidic acid's activity was consistently greater than that of piromidic and nalidixic acids. nih.gov It also showed significant activity in infections caused by Pseudomonas aeruginosa and other bacilli that were resistant to the aforementioned related drugs. nih.gov Furthermore, in limited comparative studies, the therapeutic efficacy of pipemidic acid was generally found to be superior to that of cephalexin, ampicillin, and carbenicillin (B1668345) in these models. nih.gov

Evaluation in Systemic and Localized Bacterial Infections (e.g., in murine models)

Pipemidic acid has demonstrated significant therapeutic efficacy in murine models against both systemic (widely disseminated) and localized bacterial infections. nih.gov When administered orally to mice, the compound showed substantial activity against infections caused by Staphylococcus aureus and a range of gram-negative bacilli. nih.gov Research has confirmed its effectiveness in treating systemic and urinary bladder-kidney infections in mice. nih.gov Its activity extends to bacteria that have developed resistance to related drugs like piromidic acid and nalidixic acid. nih.gov

The compound is well-absorbed orally in various research models, including mice and rats. nih.govnih.gov Studies in mice have shown that after a single oral dose, the mean lethal dose was greater than 16,000 mg/kg, indicating a high therapeutic index in this model. nih.govmedchemexpress.com

Comparative Therapeutic Activity Research with Other Antibacterial Agents

Comparative studies have positioned pipemidic acid's therapeutic activity in relation to other antibacterial agents. In murine infection models, the activity of pipemidic acid was consistently superior to that of its structural relatives, piromidic acid and nalidixic acid. nih.gov

In limited comparative research, pipemidic acid's performance was generally found to be superior to that of cephalexin, ampicillin, and carbenicillin. nih.gov However, when compared to gentamicin (B1671437) for infections involving Pseudomonas aeruginosa, subcutaneously administered gentamicin was more active than pipemidic acid, regardless of whether the latter was given orally or subcutaneously. nih.gov In a separate study, a different quinolone, AM-715, was found to be at least five times more active than pipemidic acid against systemic and urinary tract infections in mice. nih.gov

Comparative Therapeutic Activity of Pipemidic Acid
Comparator AgentRelative Activity to Pipemidic AcidInfection ModelReference
Piromidic acidLess ActiveMurine models nih.gov
Nalidixic acidLess ActiveMurine models nih.govnih.gov
CephalexinGenerally Less ActiveMurine models nih.gov
AmpicillinGenerally Less ActiveMurine models nih.gov
CarbenicillinGenerally Less ActiveMurine models nih.gov
GentamicinMore Active (against P. aeruginosa)Murine models nih.gov
AM-715Less Active (AM-715 was 5x more active)Murine models nih.gov

Pharmacokinetic Research in Research Models

The pharmacokinetic profile of pipemidic acid has been investigated in several research models. Following oral administration at a dose of approximately 50 mg/kg, peak plasma levels were observed to range from 4 to 12 µg/mL in mice, rats, dogs, and monkeys. nih.govnih.govmedchemexpress.com The compound is distributed to a majority of organs and tissues at concentrations that are comparable to or higher than plasma levels. nih.govnih.gov Notably, concentrations in bile and urine were found to be much higher than in plasma. nih.govnih.gov

Disposition Kinetics (e.g., one- or two-compartment open models)

The disposition kinetics of pipemidic acid can be described using standard pharmacokinetic models. In studies involving human volunteers, the data suggest that its disposition can be characterized by a one-compartment open model after oral administration and a two-compartment open model following intravenous administration. nih.gov Similar findings were reported in a study on broiler chickens, where the plasma concentration-time curve after intravenous administration followed a two-compartment model, while the profile after oral administration was adequately described by a one-compartment model. nih.gov

Apparent Volume of Distribution Studies

The apparent volume of distribution (Vd) for pipemidic acid has been quantified in different models. In human volunteers, the Vd was determined to be 1.9 ± 0.2 L/kg. nih.gov In a study with chickens receiving intravenous doses, the volume of distribution in the central compartment was 0.12 L/kg and 0.31 L/kg for doses of 10 mg/kg and 30 mg/kg, respectively. nih.gov The volume of distribution during the elimination phase (beta phase) for the same doses was 1.64 L/kg and 1.05 L/kg, respectively. nih.gov

Elimination Half-Life Research

The elimination half-life (t½) of pipemidic acid varies across species. In human studies, the elimination half-life was reported as 3.4 ± 0.2 hours. nih.gov In chickens, the elimination was more rapid; after oral administration, the mean half-life was 0.86 hours and 0.61 hours for 10 mg/kg and 30 mg/kg doses, respectively. nih.gov Following intravenous administration in the same model, the half-life of the terminal elimination phase (beta phase) was 1.18 hours and 1.72 hours for the respective doses. nih.gov

Renal and Total Clearance Investigations

Clearance investigations provide insight into the elimination of pipemidic acid from the body. In human volunteers, the renal clearance was measured at 4.3 ± 0.7 ml/min per kg, and the total clearance was 6.3 ± 0.5 ml/min per kg. nih.gov In chickens, the total plasma clearance after intravenous administration was found to be 0.97 L/h·kg for a 10 mg/kg dose and 0.41 L/h·kg for a 30 mg/kg dose. nih.gov

Pharmacokinetic Parameters of Pipemidic Acid in Different Research Models
ParameterHuman VolunteersChickensReference
Disposition Model (Oral)One-compartmentOne-compartment nih.govnih.gov
Disposition Model (IV)Two-compartmentTwo-compartment nih.govnih.gov
Apparent Volume of Distribution1.9 ± 0.2 L/kg1.05 - 1.64 L/kg (elimination phase) nih.govnih.gov
Elimination Half-Life3.4 ± 0.2 h0.61 - 1.72 h nih.govnih.gov
Renal Clearance4.3 ± 0.7 ml/min/kgNot Reported nih.gov
Total Clearance6.3 ± 0.5 ml/min/kg0.41 - 0.97 L/h·kg nih.govnih.gov

Serum Protein Binding Research

Pipemidic acid exhibits a relatively low degree of binding to serum proteins, a characteristic that has been consistently observed across different species. Research indicates that in human serum, the protein binding of pipemidic acid is approximately 30%. nih.govnih.gov In dog plasma, the binding is slightly lower, at around 20%. nih.govnih.gov

Investigations into the specific proteins involved in this interaction have revealed that pipemidic acid does not significantly bind to major plasma proteins such as human serum albumin (HSA), alpha-1-acid glycoprotein, or globulins. nih.gov Spectroscopic studies, including UV difference absorption and circular dichroism, further support the observation of little to no significant binding of pipemidic acid to human and rat serum albumins. nih.govnih.gov However, results from circular dichroism spectroscopy have suggested a possible weak interaction with human apotransferrin. nih.gov

The binding of pipemidic acid and other quinolonecarboxylic acids has been studied using methods such as equilibrium dialysis, ultrafiltration, and circular dichroism spectroscopy. nih.gov These studies have shown that the degree of protein binding is considerably lower for pipemidic acid compared to other drugs in the same class, such as nalidixic acid and cinoxacin (B1669063). nih.gov At drug concentrations of 10-30 µg/mL, the protein binding for these compounds in human, dog, and rat sera was found to be in the order of nalidixic acid (92-97%) > cinoxacin (68-90%) > pipemidic acid (20-30%). nih.gov

Structure Activity Relationships Sar and Derivative Optimization

Identification of Structural Moieties Critical for Antibacterial Activity

Pipemidic acid's antibacterial action is dependent on several key structural components. The molecule is chemically defined as 8-ethyl-5-oxo-2-(1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid. nih.govwikipedia.org Its core is a bicyclic pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is a foundational element for its biological activity. nih.govrsc.org

Key functional groups attached to this core are essential for its mechanism of action, which, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. patsnap.compatsnap.com The 6-carboxylic acid group and the 5-oxo group are considered critical for binding to the enzyme-DNA complex, thereby halting DNA replication and transcription. patsnap.comyoutube.com

The substituent at the C-2 position, a piperazinyl ring, plays a significant role in determining the antibacterial spectrum and potency of the compound. benthamdirect.comresearchgate.net This moiety is known to enhance activity, particularly against Gram-negative bacteria. nih.gov Furthermore, the ethyl group at the N-8 position is another integral part of the molecule's active structure. The combination of these specific moieties confers upon pipemidic acid its characteristic broad-spectrum antibacterial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

While specific quantitative structure-activity relationship (QSAR) models exclusively for pipemidic acid trihydrate are not extensively detailed in published literature, the principles of QSAR have been applied to its derivatives through in silico studies to predict their biological activity and properties. benthamdirect.comresearchgate.net These computational methods build mathematical models that correlate the chemical structure of compounds with their pharmacological effects. drugdesign.org

For instance, research on newly designed pipemidic acid derivatives has utilized ligand-protein docking simulations to predict their binding affinity to bacterial DNA gyrase. benthamdirect.com In these studies, quantum chemical descriptors, which quantify various electronic and steric properties of the molecules, were evaluated alongside ADME (absorption, distribution, metabolism, and excretion) property predictions. benthamdirect.com This approach allows for a theoretical assessment of how structural modifications might translate into improved anti-infective properties. benthamdirect.comresearchgate.net

In the broader context of related antibacterial agents, 3D-QSAR methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) have been successfully used. mdpi.com These models for other classes of antibacterials have demonstrated that properties such as steric bulk, electronic charge distribution, and hydrogen-bond accepting capabilities are significant contributors to antibacterial activity. mdpi.com Such findings provide a framework for the potential development of specific QSAR models for the pipemido-pyrimidine class of compounds to guide the synthesis of novel, more potent agents.

Impact of Chemical Substitutions on Target Affinity and Efficacy

Chemical modifications to the pipemidic acid structure, particularly at the piperazinyl moiety, have a profound impact on its antibacterial efficacy and spectrum. The N4-position of this piperazine (B1678402) ring is a primary target for derivatization, as substitutions at this site can significantly alter the compound's properties. nih.gov Introducing new functional groups can increase the molecule's lipophilicity, which may enhance its ability to penetrate bacterial cell walls. nih.govmdpi.com

Research has demonstrated that creating new derivatives through a Mannich reaction with 1,2,4-triazole-3-thiones can lead to compounds with significantly enhanced antibacterial activity. nih.gov Many of these synthesized derivatives exhibited minimum inhibitory concentrations (MICs) against key Gram-negative pathogens that were substantially lower than that of the parent pipemidic acid. nih.gov

Bacterial StrainPipemidic Acid MIC (µg/mL)Derivative Compound Range MIC (µg/mL)Reference Compound MIC (µg/mL)
Escherichia coli ATCC 259223.910.98–3.91Cefuroxime: 3.91, Ampicillin: >500
Proteus mirabilis ATCC 124537.810.98–7.81Cefuroxime: 3.91, Ampicillin: 31.25
Salmonella typhimurium ATCC 140287.810.98–7.81Cefuroxime: 7.81, Ampicillin: 7.81

Data derived from a study on new pipemidic acid derivatives created via Mannich reaction, showing improved or comparable activity against Gram-negative bacteria compared to the parent drug and other antibiotics. nih.gov

Furthermore, in silico design studies have explored masking the piperazinyl region by conjugating it with benzoic acid derivatives. benthamdirect.com Docking simulations predicted that such modifications could lead to improved anti-infective properties and enhanced drug potency, indicating that targeted substitutions can effectively optimize the interaction of the compound with its bacterial target. benthamdirect.comresearchgate.net

Research into Substrate Behavior in Bacterial Transporters and Bioavailability Factors

The ultimate efficacy of an antibacterial agent depends not only on its intrinsic activity against its target but also on its ability to reach and accumulate at that target site within the bacterium. A major obstacle to this is bacterial efflux pumps, which actively expel antibiotics from the cell, thereby reducing their intracellular concentration. nih.gov Quinolone-class antibiotics are known substrates for several efflux pump systems, particularly the Resistance–Nodulation–Cell Division (RND) family of transporters, such as the AcrAB-TolC system found in many Gram-negative bacteria. openmicrobiologyjournal.commdpi.com Pipemidic acid's structural similarity to quinolones suggests it is also susceptible to efflux by these pumps, which is a key mechanism of bacterial resistance. patsnap.commdpi.com

The development of efflux pump inhibitors (EPIs) represents a strategy to overcome this resistance. nih.gov EPIs like the well-studied compound PAβN (phenylalanine-arginine β-naphthylamide) function by blocking these pumps, which can restore the activity of the antibiotic. mdpi.com

Bioavailability is also governed by factors related to absorption and distribution. The piperazine moiety, a key feature of pipemidic acid, is often incorporated into drug design to improve aqueous solubility, a critical factor for oral bioavailability. nih.gov Indeed, pipemidic acid is reported to be well-absorbed after oral administration. youtube.com Additionally, its activity is minimally affected by the presence of serum, suggesting that low protein binding allows a higher fraction of the drug to remain active and available to penetrate bacterial cells. nih.govresearchgate.net

Mechanisms and Evolution of Antimicrobial Resistance

Molecular Mechanisms of Bacterial Resistance to Pipemidic Acid

Bacterial resistance to pipemidic acid, a first-generation quinolone, is a multifaceted process involving several key molecular mechanisms. The primary mode of action for pipemidic acid is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. asm.org Consequently, the most prevalent resistance strategies involve alterations that prevent the drug from effectively binding to these targets or that reduce the intracellular concentration of the drug.

The principal mechanisms of resistance include:

Target Site Mutations: Alterations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance. These mutations change the structure of the enzymes, reducing their affinity for pipemidic acid and rendering the drug less effective.

Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes located on plasmids, which are small, extrachromosomal DNA molecules that can be transferred between bacteria. PMQR determinants provide low-level resistance but can facilitate the selection of higher-level resistance mechanisms. oup.com Key PMQR mechanisms include:

Qnr proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from quinolone inhibition. oup.com

Enzymatic Inactivation: A variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, can modify and inactivate certain quinolones.

Efflux Pumps: Plasmid-encoded efflux pumps, such as QepA and OqxAB, actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration. oup.com

Efflux Pump Overexpression: In addition to plasmid-encoded pumps, the overexpression of chromosomally encoded efflux pumps can also contribute to reduced susceptibility to quinolones by actively removing the drug from the cell.

These mechanisms can occur independently or in combination, often leading to a cumulative effect on the level of resistance observed in a particular bacterial strain.

Role of Mutations in DNA Gyrase and Topoisomerase IV Genes

The quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are hotspots for mutations that confer resistance to pipemidic acid and other quinolones. In many Gram-negative bacteria, DNA gyrase is the primary target for older quinolones like pipemidic acid, while topoisomerase IV is the secondary target.

Specific mutations within these genes have been extensively characterized. For instance, in Escherichia coli, single amino acid substitutions in GyrA, such as at serine-83 (e.g., S83L) or aspartate-87 (e.g., D87G), can lead to a significant increase in the minimum inhibitory concentration (MIC) of quinolones. nih.gov The S83L mutation in gyrA has been shown to have a strong influence on quinolone resistance. nih.gov

The accumulation of mutations often correlates with the level of resistance. A single mutation in gyrA may confer low to moderate resistance. However, the development of high-level resistance typically requires additional mutations, either a second mutation in gyrA or mutations in parC, such as at serine-80 (S80I) or glutamate-84 (E84K). nih.gov The phenotypic expression of parC mutations often depends on the pre-existence of a gyrA mutation. nih.gov For example, a single parC S80I mutation in an otherwise susceptible strain may not affect quinolone susceptibility, but in a strain already possessing a double gyrA mutation, it can significantly increase the MIC. nih.gov

Table 1: Common Mutations in gyrA and parC Associated with Quinolone Resistance

GeneCommon Mutation Sites (Amino Acid Position)Example SubstitutionImpact on Resistance
gyrASerine-83S83L (Serine to Leucine)Confers a significant increase in quinolone MICs.
gyrAAspartate-87D87G (Aspartate to Glycine) / D87N (Aspartate to Asparagine)Contributes to increased resistance, often in combination with an S83 mutation.
parCSerine-80S80I (Serine to Isoleucine)Increases resistance, particularly in strains with pre-existing gyrA mutations.
parCGlutamate-84E84K (Glutamate to Lysine)Contributes to high-level resistance in combination with gyrA mutations.

Phenotypic and Genotypic Characterization of Resistant Strains

The characterization of resistant strains involves both phenotypic and genotypic methods. Phenotypic characterization typically involves determining the Minimum Inhibitory Concentration (MIC) of pipemidic acid, which is the lowest concentration of the drug that inhibits the visible growth of a bacterium. Genotypic characterization involves identifying the specific resistance mechanisms present, such as mutations in the QRDRs of gyrA and parC or the presence of PMQR genes.

Studies have demonstrated a clear correlation between the genotype and the resistance phenotype. For example, strains of Proteus mirabilis that are resistant to the older quinolone nalidixic acid generally exhibit higher MICs for pipemidic acid compared to nalidixic acid-susceptible strains. This suggests that the genetic determinants conferring resistance to nalidixic acid, likely mutations in gyrA, also reduce susceptibility to pipemidic acid.

A study evaluating 74 clinical isolates of P. mirabilis provides a clear example of this genotype-phenotype correlation, where nalidixic acid resistance serves as a proxy for a resistant genotype. oup.com

Table 2: Phenotypic Susceptibility of Proteus mirabilis to Pipemidic Acid Based on Nalidixic Acid Resistance

Genotype (Inferred from Nalidixic Acid Susceptibility)Number of StrainsPipemidic Acid MIC50 (mg/L)Pipemidic Acid MIC90 (mg/L)Pipemidic Acid MIC Range (mg/L)
Nalidixic Acid Susceptible15482–16
Nalidixic Acid Resistant59642564–>512

Data sourced from a study on clinical isolates of Proteus mirabilis. oup.com MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

This data clearly illustrates that strains with a nalidixic acid-resistant genotype are phenotypically less susceptible to pipemidic acid, as evidenced by the significantly higher MIC50 and MIC90 values.

Cross-Resistance Profiles with Other Quinolones and Antimicrobials

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Due to their shared mechanism of action, there is significant cross-resistance among quinolones. Strains that have developed resistance to pipemidic acid, particularly through target site mutations, are often resistant to other first-generation quinolones like nalidixic acid.

However, the cross-resistance is not always complete or reciprocal. For instance, early research indicated that most bacteria resistant to piromidic acid and nalidixic acid are still moderately susceptible to pipemidic acid, suggesting that pipemidic acid may be more potent or interact differently with the target enzymes in some species. asm.org Specifically, in pseudomonads resistant to nalidixic acid, a majority were still inhibited by clinically achievable concentrations of pipemidic acid. asm.org

Conversely, resistance to newer, more potent fluoroquinolones (e.g., ciprofloxacin) often implies resistance to older agents like pipemidic acid. High-level resistance to ciprofloxacin (B1669076) is typically the result of multiple mutations in both gyrA and parC, a genetic profile that would also confer high-level resistance to pipemidic acid. A study on Proteus mirabilis demonstrated that nalidixic acid-resistant strains showed significantly elevated MICs not only for pipemidic acid but also for newer fluoroquinolones. oup.com

There is generally no cross-resistance observed between pipemidic acid and other classes of antibiotics that have different mechanisms of action, such as beta-lactams or aminoglycosides. asm.org

Table 3: Cross-Resistance Profile of Proteus mirabilis Strains

QuinoloneMIC90 (mg/L) for Nalidixic Acid Susceptible Strains (n=15)MIC90 (mg/L) for Nalidixic Acid Resistant Strains (n=59)
Nalidixic acid16512
Pipemidic acid8256
Norfloxacin (B1679917)0.532
Ciprofloxacin0.128
Pefloxacin0.532

Data sourced from a study on clinical isolates of Proteus mirabilis. oup.com

This table highlights that strains resistant to nalidixic acid exhibit significantly reduced susceptibility across a range of quinolones, demonstrating extensive cross-resistance within the class.

Interactions with Other Chemical Entities and Formulations Research

Complexation with Essential Trace Elements and Metal Ions

The interaction between pipemidic acid and various essential and trace metal ions has been investigated to understand how these interactions might affect the drug's properties.

Pipemidic acid readily forms stable complexes with a range of divalent and trivalent metal ions. Research has documented the reaction of pipemidic acid with elements such as magnesium (Mg(II)), calcium (Ca(II)), chromium (Cr(II)), manganese (Mn(II)), iron (Fe(III)), cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). d-nb.inforesearchgate.net Further studies have synthesized and characterized complexes with Vanadyl(IV), Molybdenum(VI), and Uranium(VI). researchgate.net In these complexes, the deprotonated pipemidic acid molecule typically acts as a bidentate ligand, coordinating with the metal ion through the oxygen atoms of the pyridone ring and one of the carboxylate oxygen atoms. d-nb.inforesearchgate.netmdpi.com The formation of these complexes is confirmed through various spectroscopic and analytical techniques. mdpi.com

The formation of metal complexes can modulate the biological activity of pipemidic acid. However, the outcomes of these interactions appear to vary depending on the specific complex and the bacterial strains tested. One study involving complexes of pipemidic acid with Mg(II), Ca(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) found that the resulting complexes exhibited no antibacterial activity against the specific clinical isolates tested when using the disk diffusion method. d-nb.inforesearchgate.net In contrast, another investigation involving a hybrid material where pipemidic acid anions were intercalated into a MgFeAl layered double hydroxide (B78521) (LDH) showed that the antibacterial properties of the pipemidic acid were preserved and resulted in an efficient antibacterial system against E. coli and S. typhi. scielo.org.mxscielo.org.mx These findings suggest that the nature of the interaction and the final formulation are critical factors in determining the ultimate effect on antibacterial efficacy.

The stoichiometry and structure of metal-pipemidic acid complexes have been elucidated using various analytical methods, including infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), elemental analysis, and conductance studies. d-nb.infomdpi.com

Elemental analysis has suggested a 2:1 (drug:metal) ratio for many complexes, including those with Mg(II), Ca(II), Cr(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net However, other studies have synthesized and characterized complexes with a 1:1 molar ratio, particularly for Mg(II), Ca(II), Zn(II), and Fe(III). mdpi.com Spectroscopic analyses, such as IR spectroscopy, confirm the coordination of the metal ion with the carbonyl and carboxylic groups of the pipemidic acid molecule. d-nb.infomdpi.com The resulting solid-state complexes are generally stable at room temperature and often exhibit higher melting or decomposition points than the parent drug. d-nb.infomdpi.com

Metal IonProposed Stoichiometry (Pipemidic Acid:Metal)Coordination SiteReference
Mg(II), Ca(II), Zn(II), Fe(III)1:1Carbonyl and Carboxylic Oxygen mdpi.com
Mg(II), Ca(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)2:1Not explicitly stated researchgate.net
VO(IV), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), UO2(VI)2:1Pyridone and Carboxylate Oxygen researchgate.net
Fe(III)3:1Pyridone and Carboxylate Oxygen researchgate.net

Inclusion Complexation with Cyclodextrins

The low aqueous solubility of pipemidic acid presents a challenge for its therapeutic use. mdpi.comnih.gov Inclusion complexation with cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, is a widely explored strategy to overcome this limitation. nih.gov

The formation of host-guest inclusion complexes between pipemidic acid and various cyclodextrins has been shown to significantly enhance the drug's solubility and dissolution rate. nih.gov Studies have successfully utilized native β-cyclodextrin (β-CD), a methylated derivative Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), and γ-cyclodextrin (γ-CD) to improve these physicochemical properties. mdpi.comnih.govresearchgate.net

Phase solubility studies confirm that the solubility of pipemidic acid increases with rising concentrations of cyclodextrin (B1172386). nih.gov For instance, the complex with β-CD demonstrates this enhanced solubility across different pH values. nih.gov The formation of these complexes is a spontaneous process, typically with a 1:1 stoichiometry, as established by methods like the Job plot. mdpi.comnih.gov This improvement in solubility is attributed to the inclusion of the less polar part of the pipemidic acid molecule within the hydrophobic cavity of the cyclodextrin, rendering the drug more hydrophilic. nih.gov

ParameterpH 4.6pH 6.8pH 8.6Reference
HPPA:β-CD Stability Constant (Kb)215.2 M-179.7 M-190.7 M-1 nih.gov

Beyond improving solubility, the complexation of pipemidic acid with cyclodextrins has been found to enhance its biological activity. mdpi.comnih.gov The inclusion complex of pipemidic acid with β-cyclodextrin (HPPA:β-CD) showed a significantly higher antibacterial potential against E. coli and S. aureus when compared to the free drug. nih.gov Similarly, the complex with TRIMEB was able to increase the median antibacterial activity against E. coli by 47.36%. mdpi.comnih.gov This enhancement is thought to be due to the cyclodextrin carrier facilitating the transport of pipemidic acid through the bacterial cellular membranes, thereby improving its efficacy in inhibiting DNA replication. nih.gov

Furthermore, research has indicated that this complexation can confer other biological activities. Both pipemidic acid and its β-cyclodextrin complex have been observed to exhibit antitumor activities against human hepatoblastoma (HepG2) and breast cancer (MCF-7) cell lines, with the complex showing higher activity than the drug alone. nih.gov

CompoundTarget Organism/Cell LineActivity Metric (IC50 / EC50)ResultReference
Pipemidic Acid (HPPA)E. coliIC50473 µM mdpi.comnih.gov
HPPA:TRIMEB ComplexE. coliIC50249 µM mdpi.comnih.gov
Pipemidic Acid (HPPA)P. aeruginosaEC500.05 mM nih.gov
Pipemidic Acid (HPPA)S. aureusEC50> 0.1 mM nih.gov
HPPA:β-CD ComplexS. aureusEC50Significantly higher potential than HPPA nih.gov
Pipemidic Acid (HPPA)MCF-7 CellsIC500.14 mM nih.gov
HPPA:β-CD ComplexMCF-7 CellsIC500.06 mM nih.gov

Stoichiometry Determination

The determination of stoichiometry is a fundamental step in characterizing the interaction between pipemidic acid and other molecules. While the Job Plot method is a common technique for this purpose, studies on pipemidic acid have employed various analytical approaches to establish the molar ratios in its complexes.

Research on the inclusional complexation between pipemidic acid (PIPE) and γ-cyclodextrin (γ-CD) established a 1:1 stoichiometry. researchgate.net This was determined by monitoring the changes in the fluorescence signal of pipemidic acid in the presence of γ-CD and calculating the association constant using a nonlinear regression method. researchgate.net

Similarly, fluorimetric studies on the complexation of pipemidic acid with metal ions have also determined these ratios. Investigations into its complexes with zinc(II) and aluminium(III) ions confirmed a 1:1 ligand-to-metal stoichiometry in all cases. rsc.org In contrast, elemental analysis of pipemidic acid complexes with other essential and trace elements, such as magnesium, calcium, and iron, indicated that the drug and metal bind in a 2:1 ratio. researchgate.netmdpi.com

In the context of multicomponent crystal formation, a 1:1 stoichiometry was determined for a molecular salt of pipemidic acid with benzoic acid. eurjchem.comresearchgate.net This was confirmed through single-crystal X-ray diffraction (SC-XRD), which provides definitive information on the arrangement of molecules within the crystal lattice. eurjchem.comresearchgate.net

Stoichiometry of Pipemidic Acid Complexes
Interacting MoietyStoichiometry (Pipemidic Acid : Moiety)Method of Determination
γ-Cyclodextrin1:1Spectrofluorimetry / Nonlinear Regression
Zinc(II)1:1Fluorimetry / Molar Ratio Method
Aluminium(III)1:1Fluorimetry / Molar Ratio Method & Continuous Variation
Various Metals (e.g., Mg, Ca, Fe)2:1Elemental Analysis
Benzoic Acid1:1Single-Crystal X-ray Diffraction (SC-XRD)

Research on Multicomponent Crystals and Pharmaceutical Salts

Due to the low aqueous solubility of pipemidic acid, which has limited its therapeutic application, significant research has been conducted on forming multicomponent crystals and pharmaceutical salts to enhance its dissolution properties. researchgate.netrsc.orgacs.org This strategy has been proven effective for tuning the physicochemical characteristics of pharmaceutical compounds. acs.org

Studies have successfully synthesized and characterized novel multicomponent crystals of pipemidic acid (PPA) with various coformers, including salicylic (B10762653) acid (SAA), gentisic acid (GA), protocatechuic acid (PCA), caffeic acid (CAA), saccharin (B28170) (SAC), catecholcarboxylic acid (CCA), m-hydroxybenzoic acid (MHA), and benzoic acid (BA). eurjchem.comresearchgate.netacs.org These new solid forms have demonstrated improved solubility and, in some cases, enhanced stability and antibacterial activity. researchgate.netacs.org

Design and Synthesis of Novel Salt Forms for Property Enhancement

The design of new salt forms of pipemidic acid is a targeted approach to improve its poor solubility. researchgate.netrsc.org The synthesis of these salts typically involves methods like liquid-assisted grinding and slow evaporation. eurjchem.com

For instance, two new pharmaceutical salts of PPA were designed and synthesized with catecholcarboxylic acid (CCA) and m-hydroxybenzoic acid (MHA). researchgate.net The rationale for selecting these coformers included their ability to act as proton donors via their carboxylic acid groups and the potential for π–π stacking interactions between their benzene (B151609) rings and the aromatic rings of the pipemidic acid molecule. rsc.org The resulting salts, HPPA·C₇H₅O₄·2(H₂O) and HPPA·C₇H₅O₃·C₇H₆O₃·2(H₂O), showed significantly improved solubility compared to the parent drug. researchgate.net

Another study focused on forming a 1:1 molecular salt with benzoic acid (BA) using both liquid-assisted grinding and slow evaporation techniques. eurjchem.comresearchgate.net This salt also exhibited enhanced dissolution behavior. eurjchem.comresearchgate.net A broader investigation synthesized multicomponent crystals of PPA with five different coformers: salicylic acid, gentisic acid, protocatechuic acid, caffeic acid, and saccharin. acs.org All of these new forms showed increased solubility. acs.org Notably, the PPA-SAA and PPA-GA salts demonstrated the most significant solubility improvements, with increases of 640.98% and 213.11%, respectively, compared to pure PPA trihydrate in a pH 6.8 buffer. acs.org

Enhancement of Pipemidic Acid (PPA) Solubility through Salt Formation
CoformerResulting Salt/Crystal FormSolubility Improvement (%) vs. PPA Trihydrate
Salicylic acid (SAA)PPA-SAA+640.98%
Gentisic acid (GA)PPA-GA+213.11%
Saccharin (SAC)PPA-SAC salt hydrate+165.57%
Protocatechuic acid (PCA)PPA-PCA salt hydrate+45.90%
Caffeic acid (CAA)PPA-CAA salt hydrate+13.11%
Catecholcarboxylic acid (CCA)HPPA·C₇H₅O₄·2(H₂O)Significantly improved
m-Hydroxybenzoic acid (MHA)HPPA·C₇H₅O₃·C₇H₆O₃·2(H₂O)Significantly improved
Benzoic acid (BA)PPA-BASignificantly improved

Investigation of Charge-Assisted Hydrogen Bond Recognitions

A key factor in the successful design and stability of these new pharmaceutical salts is the formation of charge-assisted hydrogen bonds (CAHBs). researchgate.netrsc.org These are specific and strong non-covalent interactions that occur between charged species, playing a crucial role in molecular recognition and the assembly of crystal structures. researchgate.netrsc.orgacs.org

In the salts of pipemidic acid with CCA and MHA, the carboxylic acid group of the coformer acts as a proton donor. rsc.org The nitrogen atom of the piperazine (B1678402) ring in the pipemidic acid molecule, which has a lone pair of electrons, acts as a proton acceptor. rsc.org This proton transfer leads to the formation of a pharmaceutical salt through CAHB recognition. rsc.org Comprehensive analysis confirms that these CAHBs, formed between the protonated nitrogen atoms of PPA and the carboxylic acid group of the coformers, are instrumental in stabilizing the crystal structure. researchgate.net It is believed that the increased hydration enthalpy resulting from the formation of these CAHBs is a primary reason for the observed increase in solubility. researchgate.net

Impact on Crystal Structure and Stability

The formation of multicomponent crystals and salts fundamentally alters the crystal structure of pipemidic acid, which in turn affects its stability. eurjchem.comresearchgate.netacs.org These new structures are typically characterized using techniques such as single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). eurjchem.comacs.org

In the PPA-CCA salt, SC-XRD analysis revealed that the carboxylic acid group of CCA donates a proton to the nitrogen atom of the piperazine ring of PPA, forming a salt through CAHB recognition. rsc.org The resulting crystal structure is a complex three-dimensional network held together by various hydrogen bonds. rsc.org Similarly, the salt formed with benzoic acid features a wave-like hydrogen bonding network that directs a 3D layered packing of the molecules. eurjchem.comresearchgate.net This improved molecular packing is believed to be responsible for the enhanced solubility. eurjchem.comresearchgate.net

Hirshfeld surface analysis is often employed to further elucidate the intermolecular interactions. eurjchem.comresearchgate.net This analysis has shown that in addition to the strong, charge-assisted N-H···O and O-H···O hydrogen bonds, weaker interactions such as H···H, C···H, and H···C also play a significant role in stabilizing the molecular packing of these new salt forms. eurjchem.comresearchgate.net

Stability tests have demonstrated the robustness of these novel forms. The multicomponent crystals of PPA with SAA, GA, PCA, CAA, and SAC exhibited excellent stability over 8 weeks under accelerated storage conditions (40 °C and 75% relative humidity). acs.org Furthermore, the salts formed with CCA and MHA showed significantly improved hygroscopic stability compared to PPA, which is attributed to the hydrogen bonds between PPA and the coformers weakening their attraction to external water molecules. researchgate.net

Analytical Methodologies for Research and Development

High-Pressure Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices

High-Pressure Liquid Chromatography (HPLC) stands as a primary technique for the determination of pipemidic acid in complex biological matrices such as plasma, serum, and urine. nih.gov Various HPLC methods have been developed, demonstrating high sensitivity, specificity, and reproducibility.

One established method for plasma analysis utilizes a normal-phase silica gel column. nih.gov In this procedure, pipemidic acid is first extracted from the plasma using chloroform containing 4% ethanol. nih.gov To enhance chromatographic performance and detection, a pre-column derivatization step is performed through methylation with boron trifluoride in methanol. nih.gov The analysis is carried out using a mobile phase consisting of a mixture of 3% 0.14% perchloric acid solution, 19% methanol, and 78% chloroform. nih.gov Detection is typically set at a UV wavelength of 265 nm. nih.gov This method demonstrates a low detection limit of 0.5 µg/mL in plasma. nih.gov

For the analysis of both serum and urine, a reversed-phase HPLC method is commonly employed. asm.org A µBondapak C18 column is often used for separation. asm.org A typical mobile phase for urine analysis consists of 35% (v/v) methanol in a 0.07 M phosphate buffer with a pH of 8.2. asm.org This approach allows for the effective separation and quantification of pipemidic acid from endogenous components in biological fluids. asm.orgnih.gov Micellar liquid chromatography, a variant of HPLC, has also been successfully used for the simultaneous determination of pipemidic acid along with other quinolones in pharmaceutical preparations. core.ac.uk This technique utilizes a mobile phase containing sodium dodecyl sulphate, propanol, and triethylamine at a pH of 3, with detection at 276 nm. core.ac.uk

MatrixChromatographic ModeColumnMobile PhaseDetection WavelengthDetection LimitReference
PlasmaNormal-PhaseSilica Gel3% 0.14% HClO4, 19% Methanol, 78% Chloroform265 nm0.5 µg/mL nih.gov
UrineReversed-PhaseµBondapak C1835% (v/v) Methanol in 0.07 M Phosphate Buffer (pH 8.2)Not SpecifiedNot Specified asm.org
PharmaceuticalsMicellar Liquid ChromatographyC180.15 M SDS, 2.5% Propanol, 0.5% Triethylamine (pH 3)276 nm8-51 ng/mL core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution Studies and Binding Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical tool for characterizing Pipemidic acid trihydrate in solution and investigating its binding interactions. The technique relies on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum at wavelengths specific to its electronic structure.

For identification purposes, the UV absorption spectrum of Pipemidic acid trihydrate is determined and compared against a reference spectrum. nihs.go.jp A standard procedure involves dissolving the compound in a sodium hydroxide (B78521) solution and then diluting it with water. nihs.go.jp The resulting spectrum typically shows characteristic absorption maxima (λmax) that can be used for qualitative confirmation. nihs.go.jp

UV-Vis spectroscopy is also instrumental in studying the interactions of pipemidic acid with other molecules, such as cyclodextrins. researchgate.net Changes in the absorption spectrum of pipemidic acid upon the addition of a binding agent can provide information about the formation of inclusion complexes and allow for the determination of stability constants. researchgate.net Furthermore, the inherent fluorescence of pipemidic acid, with an excitation wavelength around 327 nm and an emission band at 439 nm, can be significantly enhanced in the presence of certain molecules, a phenomenon that can be harnessed for spectrofluorimetric determination. researchgate.net

ParameterConditionWavelength (nm)ApplicationReference
IdentificationSolution in Sodium Hydroxide/WaterComparison with reference spectrumQualitative Analysis nihs.go.jp
Fluorescence ExcitationAqueous Media327Spectrofluorimetric Studies researchgate.net
Fluorescence EmissionAqueous Media439Spectrofluorimetric Studies researchgate.net

Development of Flow-Injection Chemiluminescence Methods

Flow-injection analysis coupled with chemiluminescence (CL) detection offers a highly sensitive and rapid method for the determination of pipemidic acid. nih.gov This technique is based on the principle that a chemical reaction involving the analyte produces light, and the intensity of this emitted light is proportional to the concentration of the analyte. mdpi.com

One developed flow-injection chemiluminescence method for pipemidic acid is based on the energy transfer from excited state peroxynitrous acid. nih.gov In this system, peroxynitrous acid is synthesized online by mixing acidified hydrogen peroxide with nitrite in a flow system. nih.gov The energy transfer to pipemidic acid results in chemiluminescence from two excited states of the pipemidic acid molecule. nih.gov This method is notable for its excellent sensitivity and wide linear range. nih.gov

Another approach utilizes the enhancement of the weak chemiluminescence from triplet sulfur dioxide, which is generated electrochemically from sulfite in a sulfuric acid solution. ebi.ac.uk The energy is transferred to pipemidic acid, resulting in a significant enhancement of the chemiluminescence signal. ebi.ac.uk These flow-injection CL methods are characterized by their simplicity, speed, and high degree of reproducibility, making them suitable for high-throughput analysis. mdpi.com

Chemiluminescence SystemLinear Range (mol/L)Detection Limit (mol/L)Relative Standard Deviation (%)Reference
Peroxynitrous Acid Energy Transfer2.0 x 10⁻⁷ - 2.0 x 10⁻⁵6.3 x 10⁻⁸0.9 nih.gov
Electro-generated Triplet Sulfur Dioxide Energy Transfer1.0 x 10⁻⁷ - 2.0 x 10⁻⁵3.9 x 10⁻⁸1.3 ebi.ac.uk

Applications in Environmental Monitoring and Biological Fluid Analysis

The analytical methodologies developed for Pipemidic acid trihydrate find direct application in the monitoring of the compound in both biological fluids and environmental samples. The ability to accurately quantify pipemidic acid is essential for pharmacokinetic studies and for assessing its potential environmental impact.

In the analysis of biological fluids, HPLC and spectrofluorimetric methods are routinely used to measure concentrations of pipemidic acid in urine and plasma. asm.orgnih.govnih.gov For instance, a capillary electrophoresis method with electrochemiluminescence detection has been successfully applied for the simultaneous determination of pipemidic acid and proline in human urine samples. nih.govnih.gov This method demonstrated a detection limit of 0.06 µg/mL for pipemidic acid. nih.govwiley.com

While specific studies on the environmental monitoring of pipemidic acid in water or soil were not detailed in the provided context, the high sensitivity of methods like flow-injection chemiluminescence suggests their potential utility for such applications. nih.gov The presence of pharmaceuticals in surface waters is a growing concern, and robust analytical techniques are necessary for their detection and quantification. mdpi.comnih.gov Bioanalytical screening tools are increasingly being recommended for monitoring constituents of emerging concern in water, where sensitive detection methods for specific compounds like pipemidic acid would be valuable. eurofinsus.com

Environmental Research and Ecopharmacological Implications

Detection and Quantification in Wastewater Treatment Plant Effluents

The journey of Pipemidic acid trihydrate into the aquatic environment often begins with its excretion from humans and subsequent entry into wastewater systems. While wastewater treatment plants (WWTPs) are designed to remove a wide range of contaminants, their efficacy in eliminating complex pharmaceutical molecules like Pipemidic acid can vary.

Recent studies have confirmed the presence of Pipemidic acid in the final effluents of European WWTPs. For instance, a comprehensive monitoring campaign across seven European countries detected Pipemidic acid in treated wastewater. e-lactancia.org Notably, concentrations in the effluent from a Portuguese WWTP reached up to 117.6 nanograms per liter (ng/L). e-lactancia.org Further research in the Spanish Mediterranean area of Valencia found Pipemidic acid in all analyzed wastewater samples, with influent concentrations reaching as high as 2500 ng/L. mdpi.com

The quantification of such low concentrations of Pipemidic acid in complex matrices like wastewater requires sophisticated analytical techniques. Methods such as solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for their high sensitivity and selectivity, enabling the detection of the compound at the sub-nanogram per liter level. researchgate.net

Table 1: Detection of Pipemidic Acid in Wastewater Treatment Plant Effluents

Location Sample Type Concentration (ng/L) Reference
Portugal Final Effluent Up to 117.6 e-lactancia.org
Spain (Valencia) Influent Up to 2500 mdpi.com

Environmental Fate and Degradation Pathways in Aquatic Systems

Once released into aquatic environments, the fate of Pipemidic acid trihydrate is governed by a combination of physical, chemical, and biological processes. For quinolone antibiotics, a class to which Pipemidic acid is related, the primary removal mechanisms within WWTPs are sorption to sludge and biotransformation. nih.gov Volatilization and hydrolysis are generally considered less significant removal pathways for these compounds. nih.gov

Biodegradation is identified as a secondary, albeit important, pathway for the removal of quinolones. nih.gov The complex structure of Pipemidic acid, however, can make it resistant to rapid breakdown by aquatic microorganisms. The specific metabolic pathways and the types of microorganisms capable of degrading this compound are areas of ongoing research.

Impact on Aquatic Microbial Communities and Selection for Resistance

The introduction of antibiotics into aquatic ecosystems raises concerns about the potential disruption of natural microbial communities and the promotion of antibiotic resistance. patsnap.com Bacteria in these environments, when exposed to sub-lethal concentrations of antimicrobial compounds, can develop resistance mechanisms. researchgate.net This is a significant public health concern as it can contribute to the global spread of antibiotic-resistant bacteria.

Wastewater treatment plants themselves can act as hotspots for the selection of antibiotic-resistant bacteria. Studies have shown that the treatment process can sometimes increase the proportion of bacteria resistant to certain antibiotics, including quinolones like ciprofloxacin (B1669076). researchgate.net While direct research on the specific impact of Pipemidic acid trihydrate on aquatic microbial communities is not extensive, its classification as a quinolone antibiotic suggests a potential to exert selective pressure on bacteria, favoring the survival and proliferation of resistant strains. nih.govnih.gov

Assessment of Environmental Predicted No Effect Concentrations (PNEC-ENVs)

To protect aquatic ecosystems from the potential adverse effects of chemical substances, regulatory bodies and scientific communities work to establish Predicted No Effect Concentrations (PNECs). A PNEC represents the concentration of a substance below which harmful effects on the environment are unlikely to occur. nih.gov

The derivation of a PNEC for a specific compound like Pipemidic acid trihydrate involves a thorough assessment of its ecotoxicological data. This typically includes data from toxicity tests on organisms representing different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). nih.gov Standard ecotoxicity tests determine endpoints such as the No Observed Effect Concentration (NOEC), the 10% effect concentration (EC10), and the 50% effect concentration (EC50) or lethal concentration (LC50). nih.goveurofins.com

An assessment factor (AF) is then applied to the lowest available and most reliable toxicity value to account for uncertainties in extrapolating from laboratory data to the complex interactions within a real-world ecosystem. nih.goveurofins.com The magnitude of the assessment factor depends on the quantity and quality of the available ecotoxicity data. nih.gov

Currently, there is a lack of publicly available, comprehensive ecotoxicological data for Pipemidic acid trihydrate specifically for freshwater algae, Daphnia magna, and fish. While some general toxicity data from mammalian studies exist, such as LD50 values for mice, these are not suitable for deriving an environmental PNEC for aquatic organisms. e-lactancia.org The establishment of a robust PNEC-ENV for Pipemidic acid trihydrate will require further dedicated ecotoxicological testing on relevant aquatic species.

Emerging Research Frontiers and Non Antimicrobial Applications

Investigation of Anti-Toxoplasma Activities

Toxoplasma gondii, a widespread protozoan parasite, is the causative agent of toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during congenital infection. The current therapeutic options for toxoplasmosis are limited and can be associated with significant side effects, necessitating the search for novel anti-Toxoplasma agents. While the investigation of quinolone antibiotics for antiparasitic activity is an active area of research, specific studies on the anti-Toxoplasma activities of pipemidic acid trihydrate are not yet prominent in the published scientific literature. This indicates that the exploration of pipemidic acid trihydrate as a potential treatment for toxoplasmosis is a nascent field, representing a potential frontier for future research. The established ability of quinolones to target DNA gyrase in bacteria presents a conceptual basis for investigating analogous targets in Toxoplasma gondii.

Exploration of Antitumoral and Cytotoxic Activities

In recent years, the potential of quinolone antibiotics as anticancer agents has garnered significant interest. Research has shown that some quinolones exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have begun to investigate the antitumoral and cytotoxic activities of pipemidic acid.

One notable study explored the effects of a complex of pipemidic acid with trimethyl-β-cyclodextrin on human hepatoblastoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that the complexation of pipemidic acid significantly enhanced its cytotoxic effects. After 72 hours of exposure, the median tumoral cytotoxicity of the complex was increased by 78.08% for HepG-2 cells and 94.27% for MCF-7 cells, demonstrating a more potent bioactivity compared to pipemidic acid alone nih.govnih.gov. These findings suggest that pipemidic acid possesses intrinsic cytotoxic properties that can be amplified through pharmaceutical formulation strategies.

Interactive Data Table: Cytotoxicity of Pipemidic Acid Complex

Cell LineTreatmentIncubation Time (hours)Increase in Median Tumoral Cytotoxicity (%)
HepG-2Pipemidic Acid-Trimethyl-β-cyclodextrin Complex7278.08
MCF-7Pipemidic Acid-Trimethyl-β-cyclodextrin Complex7294.27

Mechanisms of Tumor Cytotoxicity in Cellular Models (e.g., HepG-2, MCF-7)

The precise mechanisms underlying the cytotoxic effects of pipemidic acid on tumor cells are an area of ongoing investigation. However, the known mechanism of action of quinolones against bacteria provides a strong hypothesis for their effects on cancer cells. In bacteria, pipemidic acid inhibits DNA gyrase, an enzyme essential for DNA replication and repair medchemexpress.compatsnap.compatsnap.comtoku-e.com. Eukaryotic cells, including cancer cells, possess a similar enzyme called topoisomerase II, which plays a critical role in managing DNA topology during replication and transcription.

It is hypothesized that the cytotoxic activity of pipemidic acid in cancer cells is due to its interaction with and inhibition of topoisomerase II. By interfering with the function of this vital enzyme, pipemidic acid may lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death. The enhanced cytotoxicity observed with the pipemidic acid-trimethyl-β-cyclodextrin complex may be attributed to improved solubility and cellular uptake of the drug, leading to higher intracellular concentrations and greater inhibition of topoisomerase II nih.govnih.gov. Further research is needed to fully elucidate the specific molecular pathways involved in the antitumoral action of pipemidic acid in HepG-2, MCF-7, and other cancer cell models.

Research into Potential Modulatory Effects in Neurological Disorder Models

The potential application of pipemidic acid trihydrate in the context of neurological disorders is a largely unexplored area of research. While some studies have reported on the neurological side effects associated with first-generation quinolones, there is a lack of research investigating any potential therapeutic or modulatory effects of pipemidic acid in models of neurological diseases. The development of in vitro models, such as neural organoids, has opened new avenues for studying the effects of various compounds on the central nervous system. Future research utilizing such models could potentially uncover novel neurological activities of pipemidic acid trihydrate, though at present, this remains a speculative frontier.

Studies on Drug-Induced Degradation of Oncogenic Driver Proteins (e.g., MLL-fusions)

The targeted degradation of oncogenic driver proteins has emerged as a promising therapeutic strategy in cancer treatment. This approach utilizes small molecules to induce the breakdown of proteins that are essential for the growth and survival of cancer cells. A key example of such targets is the family of MLL (Mixed Lineage Leukemia)-fusion proteins, which are implicated in aggressive forms of leukemia.

Currently, there is no published research specifically investigating the ability of pipemidic acid trihydrate to induce the degradation of MLL-fusions or other oncogenic driver proteins. The development of molecules that can induce the degradation of these proteins is a highly specialized area of drug discovery, often involving the design of proteolysis-targeting chimeras (PROTACs) or other novel chemical entities. While the exploration of existing drugs for new therapeutic applications is a common practice, the potential for pipemidic acid to function as an inducer of oncogenic protein degradation is yet to be explored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.